Corynoxine B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Corynoxine B is an oxindole alkaloid isolated from Uncaria rhynchophylla . It is a Beclin-1-dependent autophagy inducer . It has been used in research and is not sold to patients .

Synthesis Analysis

Corynoxine B is a natural compound extracted from Uncaria rhynchophylla . A derivative of Corynoxine B, termed CB6, has been synthesized for research purposes .

Molecular Structure Analysis

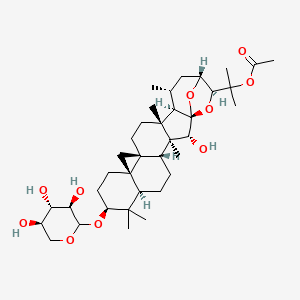

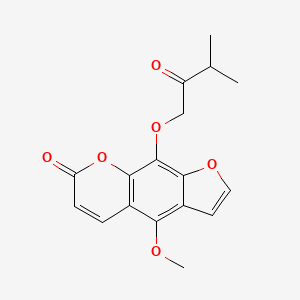

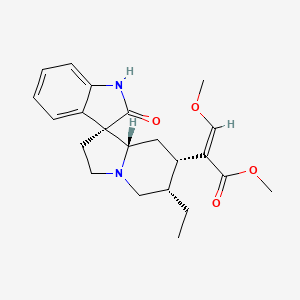

The molecular weight of Corynoxine B is 384.47 . Its molecular formula is C22H28N2O4 . The structure of Corynoxine B includes an oxindole group .

Physical And Chemical Properties Analysis

Corynoxine B is a solid substance . It is white to off-white in color . The CAS number for Corynoxine B is 17391-18-3 .

科学的研究の応用

Alzheimer’s Disease Treatment

Corynoxine B has been found to have a significant impact on the treatment of Alzheimer’s disease . It has been used in the development of a novel exosome-based targeted drug delivery system, which carried Corynoxine-B to the APP overexpressed-neuron cells in the brain of AD mice . This resulted in the amelioration of the cognitive decline and pathogenesis in AD mice, demonstrating the potential of Corynoxine B as an effective therapeutic intervention for AD .

Autophagy Induction

Corynoxine B is an autophagy inducer . Autophagy is a cellular process that degrades damaged organelles and aggregated proteins by lysosomes . Corynoxine B has been found to induce autophagy in APP-expressing neuronal cells, leading to the reduction of pathogenic APP-CTFs levels .

Drug Delivery System

Corynoxine B has been used in the development of a novel exosome-based targeted drug delivery system . The engineered exosomes loaded with Corynoxine-B were able to cross the blood-brain barrier to deliver Corynoxine-B to the brain .

Reduction of Amyloid-beta Protein

Corynoxine B has been found to result in a 30% reduction of accumulated amyloid-beta protein . Amyloid-beta protein accumulation is a major factor in Alzheimer’s disease pathogenesis .

Activation of TFEB/TFE3

Corynoxine B has been found to activate TFEB (transcription factor EB) and TFE3 (transcription factor binding to IGHM enhancer 3), which are nuclear transcription factors that regulate autophagy and lysosomal biogenesis .

Inhibition of AKT/mTOR Signaling

Corynoxine B has been found to inhibit AKT/mTOR signaling, which is a part of its mechanism to activate TFEB/TFE3 .

作用機序

Target of Action

Corynoxine B, a natural alkaloid, has been identified to target several key proteins in the body. It directly binds to HMGB1 , and it also interacts with the PIK3C3 complex . In the context of Alzheimer’s disease, Corynoxine B is carried to amyloid-β precursor protein (APP) overexpressed-neuron cells in the brain .

Mode of Action

Corynoxine B interacts with its targets to induce autophagy, a cellular process that degrades and recycles cellular components. It accelerates autophagy flux in cultured neural cells through activating the PIK3C3 complex and promoting PI3P production . In the context of Alzheimer’s disease, Corynoxine B blocks the natural interaction between Fe65 and APP, enabling APP-targeted delivery .

Biochemical Pathways

Corynoxine B affects the Akt/mTOR pathway , a key regulator of autophagy. By inhibiting this pathway, Corynoxine B can enhance autophagy, promoting the clearance of proteins such as alpha-synuclein .

Pharmacokinetics

While Corynoxine B is a potent autophagy inducer, its brain permeability is relatively low, which hinders its potential use in treating neurodegenerative diseases . To overcome this, derivatives of Corynoxine B, such as CB6, have been synthesized to improve brain bioavailability .

Result of Action

The induction of autophagy by Corynoxine B has several effects at the molecular and cellular levels. It inhibits cell apoptosis and increases cell viability . In Parkinson’s disease models, it prevents the loss of dopaminergic neurons . In Alzheimer’s disease models, it leads to the amelioration of cognitive decline .

Action Environment

The action of Corynoxine B can be influenced by environmental factors. For instance, the ability of Corynoxine B to cross the blood-brain barrier is a key factor in its efficacy in treating neurodegenerative diseases

Safety and Hazards

将来の方向性

Research is being conducted to develop novel drug delivery systems for Corynoxine B. For instance, a team of researchers has engineered exosomes, extracellular vesicles released by cells, to effectively carry Corynoxine B to the brain of mice with Alzheimer’s disease . This new drug delivery system using exosomes can improve cognitive function and movement while reducing the symptoms of Alzheimer’s disease .

特性

IUPAC Name |

methyl (E)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-XYEDMTIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Corynoxine B | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。